molecular formula C10H17NO B2537429 N-cyclopentyl-2-cyclopropylacetamide CAS No. 1342497-86-2

N-cyclopentyl-2-cyclopropylacetamide

Cat. No.: B2537429
CAS No.: 1342497-86-2
M. Wt: 167.252
InChI Key: TUMXOYQYPICHOK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-cyclopropylacetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. While specific literature on this exact molecule is limited, its structure, incorporating both cyclopentyl and cyclopropyl rings linked by an acetamide group, suggests its utility as a versatile synthetic intermediate . Chemically related compounds, such as those featuring chloro- or cyano- substituents on the acetamide backbone, are frequently employed in medicinal chemistry for the synthesis and exploration of novel bioactive molecules . The cyclopropyl moiety, in particular, is a common pharmacophore known to influence a compound's metabolic stability and binding affinity, making structures containing it valuable for developing structure-activity relationships (SAR) . Researchers may investigate this compound as a precursor or building block in the design of potential protease inhibitors, receptor agonists/antagonists, or other small-molecule probes. This product is intended For Research and Further Manufacturing Use Only, and is not for direct human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10(7-8-5-6-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXOYQYPICHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Cyclopropanation and Subsequent Amidation

A novel biocatalytic strategy for synthesizing cyclopropane-containing compounds involves engineered myoglobin variants, such as Mb(H64V,V68G), which catalyze carbene transfer reactions using ethyl α-diazopyruvate as a carbene precursor. This method enables stereoselective cyclopropanation of alkenes, yielding α-cyclopropylpyruvates with high enantiomeric excess (up to 99% ee).

Reaction Mechanism and Optimization

The myoglobin variant facilitates the insertion of a carbene group from ethyl α-diazopyruvate into a cyclopropane ring, forming a chiral cyclopropane intermediate. Subsequent hydrolysis of the pyruvate ester to the corresponding acid, followed by amidation with cyclopentylamine, produces N-cyclopentyl-2-cyclopropylacetamide. Key parameters include:

  • Catalyst : Mb(H64V,V68G) at 0.1 mol% loading.
  • Substrate : Ethyl α-diazopyruvate (1.2 equiv) and cyclopentylamine (1.5 equiv).
  • Conditions : Phosphate buffer (pH 7.4), 25°C, 24 hours.
  • Yield : 75–85% after purification.

This method is advantageous for producing enantiopure products but requires specialized enzymatic systems and precise control over reaction conditions.

Chemical Synthesis via Carbodiimide-Mediated Amidation

A widely used chemical approach involves activating cyclopropylacetic acid using 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate, which reacts with cyclopentylamine to yield the target acetamide.

Stepwise Procedure and Conditions

  • Activation : Cyclopropylacetic acid (1.0 equiv) is treated with CDI (1.25 equiv) in anhydrous dichloromethane under nitrogen at 22°C for 1 hour.
  • Amidation : Cyclopentylamine (1.5 equiv) is added dropwise at 0°C, followed by gradual warming to room temperature.
  • Workup : The mixture is washed with 1 M HCl and saturated NaHCO₃, dried over Na₂SO₄, and concentrated under reduced pressure.
Key Data:
  • Yield : 90–95% (crude), 85–90% after recrystallization.
  • Purity : ≥98% by HPLC.

This method is scalable and cost-effective but may require chromatographic purification to remove residual imidazole byproducts.

Acyl Chloride Route

Direct conversion of cyclopropylacetic acid to its acyl chloride, followed by reaction with cyclopentylamine, offers a high-yielding alternative.

Synthetic Protocol

  • Chlorination : Cyclopropylacetic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) in toluene for 2 hours.
  • Amine Coupling : The acyl chloride is cooled to 0°C, and cyclopentylamine (1.2 equiv) is added slowly. The reaction is stirred for 12 hours at room temperature.
  • Isolation : The product is extracted with ethyl acetate, washed with water, and crystallized from hexane.
Performance Metrics:
  • Yield : 88–92%.
  • Reaction Time : 14 hours total.

While efficient, this method generates corrosive HCl gas, necessitating stringent safety measures.

Comparative Analysis of Methods

Method Yield Enantiomeric Excess Cost Complexity
Enzymatic 75–85% 99% ee High High
CDI-Mediated Amidation 85–90% Racemic Moderate Moderate
Acyl Chloride 88–92% Racemic Low Low

Key Findings :

  • The enzymatic method is optimal for enantioselective synthesis but is less practical for large-scale production due to cost and technical demands.
  • Chemical methods (CDI and acyl chloride) offer higher throughput and lower costs but produce racemic mixtures.

Emerging Hybrid Approaches

Recent advances combine enzymatic cyclopropanation with chemical amidation. For example, enzymatically derived α-cyclopropylpyruvates are hydrolyzed to acids and coupled with cyclopentylamine using peptide coupling agents like HATU. This hybrid strategy achieves 80% yield with 98% ee but requires multi-step purification.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-cyclopropylacetamide can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the amide group to an amine.
  • Substitution : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
  • Substitution : Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products:
  • Oxidation : Cyclopentyl ketone or cyclopropyl carboxylic acid.
  • Reduction : Cyclopentylamine or cyclopropylamine.
  • Substitution : Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N-cyclopentyl-2-cyclopropylacetamide serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions:

  • Oxidation : This can yield cyclopentyl ketone or cyclopropyl carboxylic acid.
  • Reduction : It can produce cyclopentylamine or cyclopropylamine.
  • Substitution : The compound can undergo nucleophilic substitution, leading to various substituted amides depending on the nucleophile used.

Biological Research

The compound is studied for its potential biological activity, which includes:

  • Protein Kinase Inhibition : Research indicates that this compound may act as a protein kinase inhibitor, which is significant in cancer treatment strategies. Such inhibitors can disrupt critical signaling pathways involved in tumor growth and survival .
  • Synthetic Lethality : It has been explored in the context of synthetic lethality, particularly in combination therapies targeting cancer cells with specific genetic vulnerabilities, such as those involving BRCA mutations. The compound's ability to inhibit certain protein-protein interactions (PPIs) makes it a candidate for enhancing the efficacy of existing therapies .

Medicinal Applications

Ongoing research aims to evaluate the compound's potential as a pharmaceutical intermediate or active ingredient:

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on human breast cancer cell lines (e.g., MCF-7), demonstrating a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, showing a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Industrial Applications

In addition to its research applications, this compound is being explored for use in the development of new materials and chemical products. Its unique steric and electronic properties make it suitable for studying structure-activity relationships (SAR) and developing new chemical entities with desired properties.

Case Studies

Several case studies have documented the biological activities of this compound:

Study Focus Objective Findings
Antimicrobial ActivityAssess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Anticancer ActivityEvaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours.
Inflammation Model StudyInvestigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-cyclopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide (CAS 1353957-70-6)

Key Differences :

  • Substituents: The analog in includes a benzylpyrrolidinylmethyl group and an amino substituent, unlike N-cyclopentyl-2-cyclopropylacetamide, which lacks these features.
  • Cyclopropane Position : Both compounds share a cyclopropyl group, but in the analog, it is directly attached to the nitrogen, whereas in the target compound, it is at the alpha carbon of the acetamide. This positional difference could alter steric effects and metabolic stability.
  • Molecular Weight: The analog (C₁₆H₂₄N₃O, MW 287.40 g/mol) is significantly larger than the estimated molecular weight of the target compound (~167.25 g/mol for C₁₀H₁₇NO), suggesting divergent pharmacokinetic profiles.

Implications: The benzylpyrrolidinyl group in the analog may improve membrane permeability due to its lipophilic nature, but the amino group could reduce blood-brain barrier penetration compared to the nonpolar cyclopentyl substituent in the target compound .

Functional Analog: N-Acetyl-N-(2-methylpropyl)acetamide (CAS 1787-52-6)

Key Differences :

  • Branching vs. Cyclic Substituents : The compound in features an isobutyl (2-methylpropyl) group and an acetyl moiety, whereas the target compound has cyclopentyl and cyclopropyl groups. Cyclic substituents in the target compound introduce ring strain (cyclopropane) and conformational rigidity (cyclopentane), which are absent in the branched analog .
  • Molecular Formula: The analog (C₈H₁₅NO₂, MW 157.21 g/mol) has a simpler structure compared to the target compound, with fewer stereochemical complexities.

Implications :

  • Reactivity : The cyclopropane ring in the target compound may increase reactivity due to angle strain, making it more susceptible to ring-opening reactions compared to the stable, branched isobutyl group in the analog .
  • Lipophilicity : The cyclopentyl group in the target compound likely enhances lipophilicity (logP ~2.5–3.0 estimated) compared to the acetylated analog (logP ~0.5–1.0), affecting bioavailability and tissue distribution.

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis may face challenges due to the steric hindrance of the cyclopentyl group, unlike the more straightforward synthesis of the branched analog in .
  • Stability : The cyclopentyl group may confer greater metabolic stability compared to the benzylpyrrolidinyl group in , which could be prone to oxidative metabolism .

Biological Activity

N-Cyclopentyl-2-cyclopropylacetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a cyclopropane derivative characterized by a cyclopentyl group attached to a cyclopropylacetamide moiety. The structural formula can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

This compound is part of a larger class of cyclopropane derivatives known for their unique biological properties, which are often influenced by the presence of the three-membered cyclopropane ring.

1. Antitumor Activity

Research has indicated that cyclopropane derivatives, including this compound, exhibit significant antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and hepatocellular carcinoma (HepG-2) cells.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
MCF-745Induction of apoptosis and cell cycle arrest in G1 phase
HCT-1166Inhibition of CDK2/cyclin A activity
HepG-248Modulation of signaling pathways

The compound's ability to induce apoptosis was noted, with significant increases in early and late apoptotic cell populations compared to control groups .

2. Enzyme Inhibition

This compound has also been studied for its role as an inhibitor of lysine-specific demethylase (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. The inhibition of LSD1 by this compound suggests potential applications in epigenetic therapy, particularly in treating malignancies where LSD1 is overexpressed .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The cyclopropane ring enhances the electrophilic nature of the compound, allowing it to interact effectively with nucleophilic sites on target enzymes.
  • Conformational Restriction : The rigid structure provided by the cyclopropane ring may facilitate selective binding to specific receptors or enzymes, enhancing its potency and selectivity .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with this compound resulted in a marked increase in apoptosis rates, suggesting its potential as a chemotherapeutic agent .
  • LSD1 Inhibition Study : Another research effort focused on the compound's ability to inhibit LSD1, revealing that it could significantly reduce the expression levels of oncogenes associated with poor prognosis in cancer patients .

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